1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol
CAS No.: 1694083-82-3
Cat. No.: VC3111607
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1694083-82-3 |
---|---|
Molecular Formula | C13H20N2O |
Molecular Weight | 220.31 g/mol |
IUPAC Name | 1-[1-(4-aminophenyl)piperidin-4-yl]ethanol |
Standard InChI | InChI=1S/C13H20N2O/c1-10(16)11-6-8-15(9-7-11)13-4-2-12(14)3-5-13/h2-5,10-11,16H,6-9,14H2,1H3 |
Standard InChI Key | TUYXPZJVVUMLKC-UHFFFAOYSA-N |
SMILES | CC(C1CCN(CC1)C2=CC=C(C=C2)N)O |
Canonical SMILES | CC(C1CCN(CC1)C2=CC=C(C=C2)N)O |
Introduction
Chemical Identity and Structural Characteristics
1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol is identified by the CAS registry number 1694083-82-3, providing a unique identifier for this chemical entity in scientific databases and literature . The compound belongs to the broader class of piperidine derivatives, which are known for their diverse biological activities including analgesic and anti-inflammatory properties. The molecular structure consists of a piperidine ring with two key substituents: a 4-aminophenyl group attached to the nitrogen atom and an ethanol group at the 4-position of the ring.
The molecular formula of 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol is C13H20N2O, indicating the presence of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This composition contributes to a molecular weight of 220.31 g/mol, positioning it in the range of small molecule compounds with potential for favorable pharmacokinetic properties.
Physical and Chemical Properties
The presence of an amino group (-NH2) on the phenyl ring imparts basic properties to the molecule, while the hydroxyl group (-OH) of the ethanol moiety contributes to hydrogen bonding capabilities. These functional groups play significant roles in determining the compound's chemical reactivity, solubility profile, and potential biological interactions.
Table 1 summarizes the key chemical properties of 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol:
Property | Value | Reference |
---|---|---|
CAS Number | 1694083-82-3 | |
Molecular Formula | C13H20N2O | |
Molecular Weight | 220.31 g/mol | |
Functional Groups | Amine, Hydroxyl, Piperidine | |
Storage Recommendation | Room temperature |
Concentration | Volume Required for Different Amounts |
---|---|
1 mg | |
1 mM | 4.5391 mL |
5 mM | 0.9078 mL |
10 mM | 0.4539 mL |
These calculations provide researchers with precise guidelines for solution preparation across a range of experimental requirements .
Structural Comparison with Related Compounds
Comparing 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol with structurally related compounds provides insights into structure-activity relationships and potential applications. Several similar piperidine derivatives exist, each with subtle structural differences that may significantly influence their chemical behavior and biological activity.
One related compound is 2-(1-(4-Aminobenzyl)piperidin-4-yl)ethan-1-ol (CAS: 943750-63-8), which differs primarily in the connection between the piperidine ring and the aminophenyl group. While our target compound has a direct connection between the piperidine nitrogen and the aminophenyl group, this related compound contains a benzyl linkage, introducing greater conformational flexibility .
Another structurally similar compound is 2-(piperidin-4-yl)ethan-1-ol (CAS: 622-26-4), which lacks the aminophenyl substituent altogether . This simpler structure provides a base scaffold upon which more complex derivatives like our target compound are built. The addition of the aminophenyl group in 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol likely confers different physicochemical properties and potential biological activities compared to the unsubstituted analog.
Similarly, 1-(piperidin-4-yl)ethan-1-ol (CAS: 6457-48-3) represents another variation in this structural family, differing from our target compound in the absence of the aminophenyl group and the position of the hydroxyl group within the ethanol moiety .
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